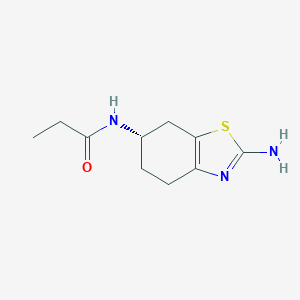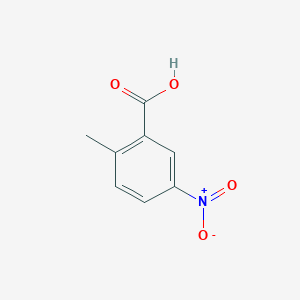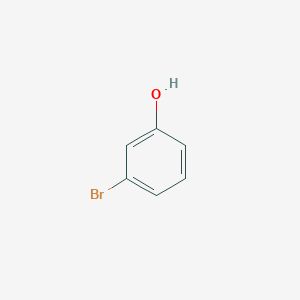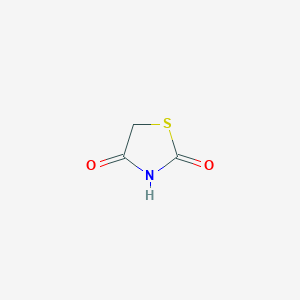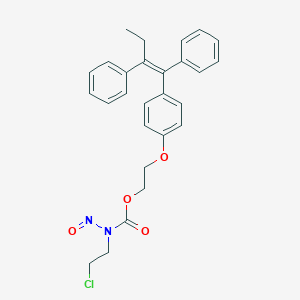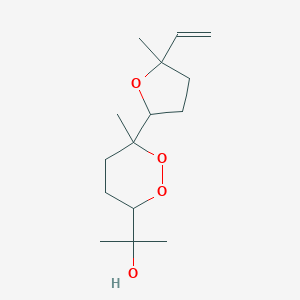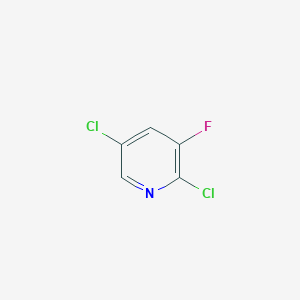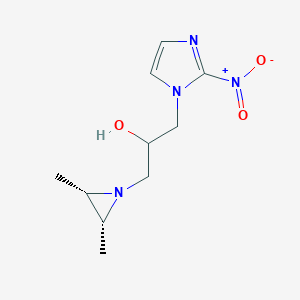![molecular formula C19H40N4 B021411 1-amino-2-[(E)-2-hexyldodec-2-enyl]guanidine CAS No. 104302-36-5](/img/structure/B21411.png)
1-amino-2-[(E)-2-hexyldodec-2-enyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarboximidamide, 2-decylidene-N-octyl- is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazinecarboximidamide group attached to a 2-decylidene-N-octyl- moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2-decylidene-N-octyl- typically involves the reaction of hydrazinecarboximidamide with a suitable aldehyde or ketone under controlled conditions. One common method involves the condensation of hydrazinecarboximidamide with 2-decylidene-N-octyl- aldehyde in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Hydrazinecarboximidamide, 2-decylidene-N-octyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Hydrazinecarboximidamide, 2-decylidene-N-octyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce hydrazine derivatives with altered functional groups.
科学研究应用
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and metabolic pathways.
Industry: The compound is explored for its use in the development of advanced materials with specific properties, such as hydrophobic coatings.
作用机制
The mechanism of action of Hydrazinecarboximidamide, 2-decylidene-N-octyl- involves its interaction with specific molecular targets and pathways. In medicinal applications, it has been shown to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system. The compound may inhibit the enzyme GABA transaminase, leading to increased levels of GABA in the brain and providing anticonvulsant effects .
相似化合物的比较
Hydrazinecarboximidamide, 2-decylidene-N-octyl- can be compared with other hydrazine derivatives such as:
- Hydrazinecarboximidamide, 2-methylidene-N-octyl-
- Hydrazinecarboximidamide, 2-ethylidene-N-octyl-
These compounds share similar structural features but differ in the substituents attached to the hydrazinecarboximidamide group. The unique decylidene group in Hydrazinecarboximidamide, 2-decylidene-N-octyl- imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
属性
CAS 编号 |
104302-36-5 |
|---|---|
分子式 |
C19H40N4 |
分子量 |
324.5 g/mol |
IUPAC 名称 |
1-amino-2-[(E)-2-hexyldodec-2-enyl]guanidine |
InChI |
InChI=1S/C19H40N4/c1-3-5-7-9-10-11-12-14-16-18(15-13-8-6-4-2)17-22-19(20)23-21/h16H,3-15,17,21H2,1-2H3,(H3,20,22,23)/b18-16+ |
InChI 键 |
HBJHXACNQULZAH-FBMGVBCBSA-N |
SMILES |
CCCCCCCCCC=C(CCCCCC)CN=C(N)NN |
手性 SMILES |
CCCCCCCCC/C=C(\CCCCCC)/CN=C(N)NN |
规范 SMILES |
CCCCCCCCCC=C(CCCCCC)CN=C(N)NN |
同义词 |
DIOG N-decylidenimino-N'-1-octylguanidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


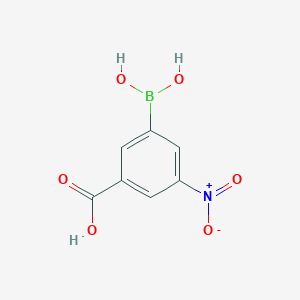
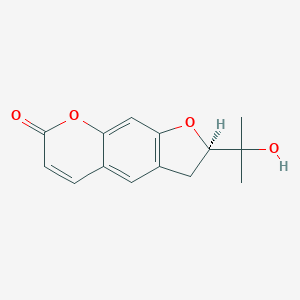
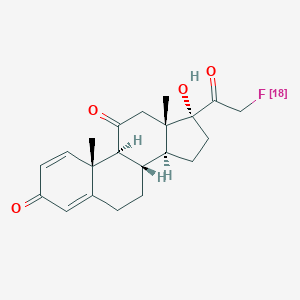
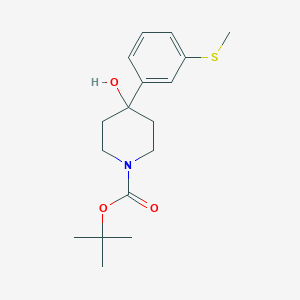
![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)
